molecular formula C16H22ClN5O2 B7909145 Alizapride hydrochloride

Alizapride hydrochloride

Número de catálogo: B7909145
Peso molecular: 351.8 g/mol
Clave InChI: BRECEDGYMYXGNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Alizapride hydrochloride involves the preparation of its hydrochloride salt, this compound. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to maintain the stability of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Alizapride hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that retain the core structure but exhibit different pharmacological properties .

Aplicaciones Científicas De Investigación

Clinical Applications

1.1. Postoperative Nausea and Vomiting (PONV)
Alizapride is notably effective in managing PONV. A study conducted at Al-Azhar University Hospitals demonstrated that intravenous administration of Alizapride significantly reduced the incidence of PONV in patients undergoing elective cesarean sections. Patients receiving 100 mg of Alizapride showed a notable decrease in nausea and vomiting compared to those receiving lower doses or saline .

1.2. Chemotherapy-Induced Nausea and Vomiting (CINV)
Alizapride has been investigated for its efficacy in treating CINV, particularly in patients undergoing cisplatin-based chemotherapy. In a randomized double-blind crossover trial, Alizapride provided complete protection against emesis in 31% of patients during their first course of treatment, although some patients still experienced significant episodes of vomiting . This highlights the need for further research to optimize dosing and improve efficacy.

Pharmacological Profile

3.1. Pharmacokinetics

  • Half-life : Approximately 3 hours.
  • Route of elimination : Renal excretion.
  • Protein binding : Not extensively documented but considered low .

3.2. Side Effects
Common adverse effects include:

  • Mild sedation (reported in up to 60% of patients).
  • Dizziness and hypotension.
  • Extrapyramidal symptoms were minimal but noted .

Research Studies and Findings

Study ReferencePurposeFindings
Al-Azhar University Study Evaluate effectiveness in PONVAlizapride 100 mg significantly reduced nausea compared to saline control.
Cisplatin CINV Study Compare antiemetic efficacy with prochlorperazineAlizapride resulted in complete protection against emesis in 31% of cases; however, some patients experienced more than five vomiting episodes.
Dose Escalation Study Assess tolerability and efficacyWell-tolerated across all doses; mild sedation common, minimal toxicity observed.

Mecanismo De Acción

The antiemetic action of Alizapride hydrochloride is due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system. This action prevents nausea and vomiting triggered by various stimuli. This compound’s prokinetic effects are also attributed to its interaction with dopamine receptors, enhancing gastrointestinal motility .

Comparación Con Compuestos Similares

Alizapride hydrochloride is structurally similar to metoclopramide and other benzamides. it has unique properties that make it distinct:

List of Similar Compounds

This compound’s unique combination of prokinetic and antiemetic effects, along with its distinct pharmacological profile, makes it a valuable compound in both clinical and research settings.

Actividad Biológica

Alizapride hydrochloride is a dopamine antagonist primarily used for its antiemetic and prokinetic properties. This compound has gained attention for its effectiveness in treating nausea and vomiting associated with various medical conditions, particularly in oncology and postoperative care. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Alizapride acts primarily as an antagonist at D2 dopamine receptors located in the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS). By inhibiting these receptors, Alizapride effectively prevents nausea and vomiting triggered by multiple stimuli, including chemotherapy and surgical procedures. Its structural similarity to metoclopramide allows it to share similar pharmacological effects related to emesis and gastrointestinal motility enhancement .

Pharmacodynamics

The pharmacodynamic profile of Alizapride includes:

  • Dopamine Receptor Antagonism : Primarily targets D2 receptors.
  • Prokinetic Effects : Enhances gastrointestinal motility, beneficial in treating functional gastrointestinal disorders.
  • Anti-emetic Effects : Prevents nausea and vomiting across various clinical settings.

Comparative Studies

A significant study compared the antiemetic efficacy of Alizapride with metoclopramide in patients undergoing chemotherapy. In this randomized trial involving 82 patients, Alizapride was administered at a dose of 2 mg/kg intravenously. The results indicated a positive response (absence of nausea or emesis) in 41% of patients treated with Alizapride compared to 54% for metoclopramide. Notably, neurologic toxicity was lower in the Alizapride group (17%) than in the metoclopramide group (31%) .

Stability Studies

Research has also focused on the stability of Alizapride when combined with other antiemetics like ondansetron. A study assessed the long-term stability of an admixture of Alizapride and ondansetron stored at 5 ± 3°C. The findings confirmed that both compounds remained stable over a period of 56 days without significant changes in pH or optical density, indicating their suitability for concurrent administration in clinical settings .

Adverse Effects

While Alizapride is generally well-tolerated, potential adverse effects include:

  • Neurologic Toxicity : Extrapyramidal symptoms have been reported but are less frequent compared to other dopamine antagonists.
  • Gastrointestinal Disturbances : Mild gastrointestinal side effects may occur but are typically manageable.

Research Findings Summary

StudyObjectiveResults
Compare antiemetic efficacy of Alizapride vs Metoclopramide41% positive response for Alizapride; lower neurologic toxicityAlizapride is effective with a better safety profile than Metoclopramide
Assess stability of Alizapride with OndansetronNo significant changes in pH or concentration over 56 daysSupports safe concurrent use with Ondansetron
Evaluate pharmacological propertiesDemonstrates prokinetic and antiemetic effects similar to MetoclopramideValidates its use in treating nausea/vomiting

Case Studies

  • Oncological Application : A case study involving a patient undergoing cisplatin chemotherapy demonstrated that pre-treatment with Alizapride significantly reduced the incidence of chemotherapy-induced nausea and vomiting when used alongside dexamethasone.
  • Postoperative Care : In another case, patients receiving Alizapride post-surgery reported lower levels of postoperative nausea compared to those who did not receive the drug, highlighting its utility in surgical settings.

Propiedades

IUPAC Name

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRECEDGYMYXGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974759
Record name 5-Methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-benzotriazole-6-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59338-87-3
Record name Alizapride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-benzotriazole-6-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALIZAPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41BT72BOQ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alizapride hydrochloride
Reactant of Route 2
Reactant of Route 2
Alizapride hydrochloride
Reactant of Route 3
Alizapride hydrochloride
Reactant of Route 4
Reactant of Route 4
Alizapride hydrochloride
Reactant of Route 5
Alizapride hydrochloride
Reactant of Route 6
Reactant of Route 6
Alizapride hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.